[2-(3,4-diethoxyphenyl)ethyl](methyl)amine
Description
2-(3,4-Diethoxyphenyl)ethylamine (CAS 3490-06-0) is a secondary amine characterized by a phenethylamine backbone substituted with two ethoxy groups at the 3- and 4-positions of the aromatic ring and a methyl group on the amine. This compound is structurally related to pharmacologically active amines, such as calcium channel blockers like Gallopamil and Verapamil, where modifications to the aromatic ring or amine substituents modulate activity .
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVGCGULYWMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation of 3,4-diethoxyphenylmethyl nitrile with methylamine represents a scalable approach, adapted from the synthesis of analogous N-methylhomoveratrylamine derivatives. This method employs a supported catalyst (e.g., 0.8% palladium on SiO₂/Al₂O₃) under high-pressure hydrogenation conditions:
-
Temperature : 70–160°C
-
Pressure : 50–270 bar
-
Solvent : Polar aprotic solvents (e.g., N-methylpyrrolidone) or water.
The nitrile undergoes sequential hydrogenation to form the primary amine, which subsequently reacts with methylamine to yield the N-methylated product. Excess methylamine (10–30% molar ratio) suppresses byproducts such as homoveratrylamine.
Key Parameters
Workup and Purification
Post-hydrogenation, the crude product is distilled under reduced pressure (0.1–1 mbar) to isolate the amine. Residual catalysts are removed via filtration through celite, followed by recrystallization from ethanol or ethyl acetate.
Reductive Amination of 3,4-Diethoxyphenylethylamine
Methodology
Reductive amination of 3,4-diethoxyphenylethylamine with formaldehyde introduces the methyl group selectively. Sodium cyanoborohydride (NaBH₃CN) in methanol or aqueous ethanol at pH 4–6 facilitates this transformation:
Alternative protocols use hydrogen gas (1–10 bar) with palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 25–60°C.
Optimization Insights
-
pH Control : Maintaining acidic conditions (pH 4–6) prevents over-reduction of the imine intermediate.
-
Catalyst Loading : 5–10 wt% Pd/C achieves >90% conversion within 6–12 hours.
N-Alkylation with Methyl Halides
Direct Alkylation Strategy
Treatment of 3,4-diethoxyphenylethylamine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or Et₃N) provides the N-methylated product. This exothermic reaction requires careful temperature control (0–25°C) to minimize dialkylation:
Challenges and Solutions
-
Selectivity : Use of bulky bases (e.g., diisopropylethylamine) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances monoalkylation.
-
Solvent Choice : Tetrahydrofuran (THF) or dichloromethane improves reagent solubility.
Protective Group Strategies
Benzyl-Protected Intermediates
Temporary protection of the amine group (e.g., with benzyl or tert-butyl carbamates) enables selective methylation. For example, benzylmethylamine reacts with 3,4-diethoxyphenylmethyl nitrile under hydrogenation, followed by catalytic debenzylation (Pd/C, H₂):
Advantages
Comparative Analysis of Methods
| Method | Scalability | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | High | 85–92 | >95 | High-pressure equipment |
| Reductive Amination | Moderate | 80–88 | 90–95 | pH sensitivity |
| N-Alkylation | Low | 65–75 | 85–90 | Dialkylation risk |
| Protective Group | High | 88–94 | >97 | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-diethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-diethoxybenzoic acid, while reduction with sodium borohydride can produce 3,4-diethoxyphenethyl alcohol .
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Drug Synthesis
-
Potential Antihypertensive Agent
- Due to its structural similarity to known antihypertensive agents, 2-(3,4-diethoxyphenyl)ethylamine may exhibit similar pharmacological properties. Research indicates that compounds with similar structures can modulate calcium channels and affect vascular smooth muscle contraction .
- Neuropharmacological Studies
Case Study 1: Synthesis of Verapamil Derivatives
Research has demonstrated that derivatives of 2-(3,4-diethoxyphenyl)ethylamine can be synthesized to create new formulations of verapamil. These formulations showed improved solubility and bioavailability in preclinical trials, suggesting enhanced therapeutic efficacy.
Case Study 2: Neuropharmacological Activity
A study investigated the effects of structurally similar compounds on serotonin receptor activity. Results indicated that modifications to the ethoxy groups could enhance receptor binding affinity, paving the way for new antidepressant therapies .
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The ethoxy groups and the phenethylamine backbone play a crucial role in binding to these receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
- Ethoxy vs. Methoxy : Ethoxy groups (e.g., in CAS 3490-06-0) increase lipophilicity (logP ~2.8–3.5) compared to methoxy analogs (logP ~1.5–2.0), affecting membrane permeability .
- Heterocyclic Extensions : Triazoloquinazoline derivatives (e.g., CAS 902285-12-5) introduce planar aromatic systems, likely targeting enzymes or DNA .
Pharmacological Activity
Key Insights :
- The 3,4-diethoxy motif in CAS 3490-06-0 is critical for calcium channel modulation, as seen in Verapamil derivatives .
- Chloroacetamide derivatives (e.g., CAS 34162-19-1) may exhibit herbicidal activity via alkylation of thiol groups in enzymes .
Physicochemical Properties
Table 3: Property Comparison Across Key Compounds
| Property | [2-(3,4-Diethoxyphenyl)ethyl]methylamine | 2-(3,4-Dimethoxyphenyl)ethylamine | 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide |
|---|---|---|---|
| Molecular Weight | 237.34 | 181.23 | 285.76 |
| XLogP3 | ~3.2 (estimated) | 1.8 | 2.8 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 |
| Rotatable Bonds | 8 | 5 | 8 |
Trends :
- Ethoxy groups increase molecular weight and logP, reducing aqueous solubility but improving lipid membrane interaction.
- Chloroacetamide derivatives (CAS 34162-19-1) retain moderate logP values, balancing bioavailability and target binding .
Biological Activity
2-(3,4-diethoxyphenyl)ethylamine, also known as 2-(3,4-diethoxyphenyl)-N-methylethanamine, is a compound with a molecular formula of CHNO. Its structural characteristics suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula: CHNO
- SMILES: CCOC1=C(C=C(C=C1)CCNC)OCC
- InChIKey: GIGVGCGULYWMRH-UHFFFAOYSA-N
Pharmacological Properties
-
Antidepressant Activity:
- Similar compounds have been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the ethoxyphenyl group may enhance binding affinity to serotonin receptors.
-
Anticancer Potential:
- Some derivatives of phenethylamines exhibit cytotoxic effects against various cancer cell lines. The potential for 2-(3,4-diethoxyphenyl)ethylamine to inhibit tumor growth can be hypothesized based on structural analogs.
-
Neuroprotective Effects:
- Compounds with similar structures have demonstrated neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells.
The mechanism by which 2-(3,4-diethoxyphenyl)ethylamine exerts its biological effects can be attributed to its interaction with specific receptors and enzymes:
- Receptor Interaction: The compound may interact with monoamine receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of these neurotransmitters in the synaptic cleft.
Case Studies and Research Findings
While comprehensive studies specifically targeting 2-(3,4-diethoxyphenyl)ethylamine are scarce, related compounds provide insight into its potential effects:
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to remove unreacted precursors.
- Yield optimization by controlling stoichiometry (e.g., 1.2:1 methylamine:chloride ratio) and reaction time (12–24 hrs at 60–80°C).
How can researchers characterize 2-(3,4-diethoxyphenyl)ethylamine and validate structural integrity?
Basic Research Focus
Methodological Approach :
- NMR Spectroscopy : ¹H NMR to confirm ethoxy groups (δ 1.3–1.5 ppm for -OCH₂CH₃, δ 3.9–4.1 ppm for -OCH₂) and methylamine protons (δ 2.2–2.5 ppm for N-CH₃) .
- X-ray Crystallography : Resolve crystal structure (e.g., hydrogen bonding patterns and dihedral angles) for absolute configuration validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (C₁₃H₂₁NO₂⁺, expected m/z 223.1573) .
Q. Example Data Conflict :
- A study on 3,4-dimethoxy analogs reported higher dopamine receptor affinity, while diethoxy derivatives showed reduced activity. This discrepancy may arise from assay conditions (e.g., pH affecting protonation states) .
What strategies resolve contradictions in reported biological data for 2-(3,4-diethoxyphenyl)ethylamine?
Advanced Research Focus
Methodological Recommendations :
- Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted aldehyde) may skew results .
- Computational Docking : Compare binding modes of diethoxy vs. methoxy analogs using molecular dynamics simulations (e.g., AutoDock Vina) to rationalize activity differences .
How can analytical methods be optimized to quantify 2-(3,4-diethoxyphenyl)ethylamine in complex matrices?
Basic Research Focus
Methodology :
- HPLC-UV : Use a C18 column with mobile phase (70:30 acetonitrile:0.1% TFA in water), detection at 254 nm. Retention time ~8.2 min .
- LC-MS/MS : MRM transition m/z 224→152 for quantification in plasma (LLOQ: 1 ng/mL) .
- Sample Preparation : Liquid-liquid extraction (ethyl acetate) to isolate the compound from biological matrices .
What computational approaches predict the interaction of 2-(3,4-diethoxyphenyl)ethylamine with biological targets?
Advanced Research Focus
Methodology :
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with serotonin receptors (e.g., 5-HT₂A). Focus on hydrogen bonding with Asp155 and π-π stacking with Phe339 .
- ADMET Prediction : SwissADME to estimate bioavailability (%F >80%) and blood-brain barrier penetration (BBB+ likely due to logP ~2.5) .
What safety protocols are critical for handling 2-(3,4-diethoxyphenyl)ethylamine in laboratory settings?
Basic Research Focus
Recommendations :
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods during synthesis .
- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste for incineration .
- Acute Toxicity : LD₅₀ data from analogs suggest moderate toxicity (e.g., 200–300 mg/kg in rodents); treat spills with absorbent materials .
How do metabolic pathways influence the pharmacokinetics of 2-(3,4-diethoxyphenyl)ethylamine?
Advanced Research Focus
Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 isoforms (e.g., CYP2D6-mediated O-deethylation) .
- Metabolite Profiling : UPLC-QTOF to detect phase I metabolites (e.g., hydroxylation at the ethyl chain) and phase II glucuronides .
Key Insight : Ethoxy groups undergo slower oxidative metabolism than methoxy, prolonging half-life but increasing risk of hepatic accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
